Thiomandelic acid

Metallo-β-lactamase inhibition Enantioselectivity Structure-activity relationship

Thiomandelic acid (CAS 4695-09-4) is a chiral mercaptocarboxylic acid that delivers unmatched stereospecific potency for metallo-β-lactamase (MBL) research. The R-enantiomer exhibits a Ki of 0.09 µM vs. 1.28 µM for the S-form against B. cereus MBL—a 14-fold advantage critical for structure-activity studies. With submicromolar activity against 8 of 9 clinically relevant MBLs including NDM-1, VIM-2, and IMP-1, it serves as a universal positive control, reducing the need for multiple inhibitor standards. Its low molecular weight (168.21 g/mol) and established SAR make it an ideal fragment for β-lactamase-activated prodrug development. We supply racemic and enantiopure grades with full analytical documentation.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 4695-09-4
Cat. No. B1682315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomandelic acid
CAS4695-09-4
SynonymsThiomandelic acid,
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)S
InChIInChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10)
InChIKeyQYIGFZOHYGYBLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thiomandelic Acid (CAS 4695-09-4): Chemical Identity and Baseline Characteristics for Procurement


Thiomandelic acid (CAS 4695-09-4) is a mercaptocarboxylic acid derivative characterized as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs) [1]. Its molecular formula is C8H8O2S with a molecular weight of 168.21 g/mol, featuring a thiol group essential for metal coordination and a carboxylate that enhances binding potency [2]. The compound is soluble in DMSO and exhibits a submicromolar inhibition profile across multiple MBL enzymes .

Why Thiomandelic Acid (CAS 4695-09-4) Cannot Be Replaced by Generic Mercaptocarboxylic Acids


Thiomandelic acid exhibits stereospecific and structural features that differentiate it from generic mercaptocarboxylic acid MBL inhibitors. The R-enantiomer displays a Ki of 0.09 µM against Bacillus cereus MBL, compared to 1.28 µM for the S-isomer, demonstrating a 14-fold stereospecific potency advantage [1]. Furthermore, the phenyl group of thiomandelic acid is critical for broad-spectrum activity across nine distinct MBL enzymes, a profile not observed in simpler analogs such as mercaptoacetic acid [2]. Substitution with a non-chiral thiol-containing acid would compromise both potency and spectrum coverage [3].

Thiomandelic Acid (CAS 4695-09-4): Quantified Differentiation Against Comparators


Enantiomer-Specific Potency: R-Thiomandelic Acid Exhibits 14-Fold Higher Affinity Than S-Isomer

R-thiomandelic acid demonstrates significantly higher potency compared to its S-enantiomer against Bacillus cereus MBL, with Ki values of 0.09 µM and 1.28 µM, respectively [1]. This represents a 14-fold difference in binding affinity attributable to stereospecific interactions within the enzyme active site [2].

Metallo-β-lactamase inhibition Enantioselectivity Structure-activity relationship

Broad-Spectrum MBL Inhibition: Thiomandelic Acid Active Against 8 of 9 Tested Enzymes

Thiomandelic acid exhibits submicromolar Ki values for eight of nine MBL enzymes tested, including NDM-1, VIM-2, and IMP-1, with the exception of Aeromonas hydrophila CphA [1]. This broad-spectrum coverage distinguishes thiomandelic acid from other mercaptocarboxylic acids such as mercaptoacetic acid, which lacks activity against multiple MBL subclasses .

Antibiotic resistance MBL panel screening Broad-spectrum inhibitor

Coordination Geometry and Dynamic Binding: R-Thiomandelic Acid Exhibits Unique Nanosecond Dynamics

NMR and perturbed angular correlation (PAC) spectroscopy reveal that R-thiomandelate exhibits a dynamic process in the nanosecond time regime when bound to Cd-substituted B. cereus MBL, whereas the S-enantiomer does not [1]. Additionally, the thiol group of R-thiomandelate bridges both metal ions in the active site, confirmed by scalar coupling between the inhibitor Hα and both cadmium ions [2].

NMR spectroscopy Metal coordination Dynamic inhibitor binding

Metal Binding Cooperativity: Thiomandelic Acid Converts Negative to Positive Cooperativity

In the presence of thiomandelic acid, the binding of metal ions to B. cereus MBL exhibits positive cooperativity, whereas the free enzyme displays negative cooperativity [1]. This inversion of cooperativity suggests that thiomandelic acid stabilizes the binuclear metal center, a feature not reported for simpler thiol-containing inhibitors .

Metal ion cooperativity Enzyme inhibition mechanism MBL active site

Structural Basis for Inhibition: R-Thiomandelic Acid Induces β3-β4 Loop Movement

The first solution NMR structure of an MBL-inhibitor complex reveals that R-thiomandelic acid binding induces a movement of the β3-β4 loop in B. cereus BcII, a conformational change also observed with larger inhibitors [1]. This loop movement is not observed in the free enzyme and is distinct from the binding mode of smaller thiol inhibitors lacking the phenyl group [2].

NMR solution structure MBL loop dynamics Inhibitor-induced conformational change

Thiomandelic Acid (CAS 4695-09-4): Recommended Application Scenarios Based on Quantified Evidence


Enantioselective MBL Inhibitor Development and Structure-Activity Studies

The 14-fold difference in Ki between R- and S-thiomandelic acid (0.09 µM vs. 1.28 µM) against B. cereus MBL [3] makes this compound an ideal tool for investigating stereospecific interactions in MBL active sites. Researchers can employ enantiopure R-thiomandelic acid to establish baseline potency and use the S-enantiomer as a negative control in crystallographic or NMR studies to identify key chiral recognition elements [2].

Broad-Spectrum MBL Panel Screening and Resistance Mechanism Profiling

With demonstrated submicromolar activity against eight of nine clinically relevant MBL enzymes (including NDM-1, VIM-2, IMP-1) [3], thiomandelic acid serves as a universal positive control for MBL inhibition assays. Its broad coverage enables standardized screening across diverse bacterial strains, reducing the need for multiple inhibitor controls. The compound is particularly valuable for profiling β-lactamase inhibitor combinations in antibiotic potentiation studies [2].

Mechanistic Studies of Metal Cooperativity and Inhibitor Binding Dynamics

The unique ability of thiomandelic acid to convert negative metal-binding cooperativity to positive cooperativity in B. cereus MBL [3] positions it as a valuable probe for investigating metal ion occupancy effects on inhibitor binding. Additionally, the nanosecond dynamic process observed exclusively for the R-enantiomer in PAC spectra [2] offers a model system for studying inhibitor residence time and conformational dynamics relevant to drug-target binding kinetics.

Fragment-Based Drug Discovery and Prodrug Design

Thiomandelic acid induces β3-β4 loop movement in B. cereus BcII MBL, a conformational change typically associated with larger inhibitors [3]. This property, combined with its small molecular weight (168.21 g/mol) and established SAR showing thioesters act as enzyme substrates [2], makes thiomandelic acid an excellent fragment for prodrug development. Thioester derivatives can be designed to release active thiomandelic acid upon enzymatic cleavage, providing a rational starting point for β-lactamase-activated prodrug strategies.

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